molecular formula C8H12N2O2 B1675417 5-Butyl-1H-pyrazole-3-carboxylic acid CAS No. 92933-48-7

5-Butyl-1H-pyrazole-3-carboxylic acid

Katalognummer: B1675417
CAS-Nummer: 92933-48-7
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: ZJTXSGLJNBAMJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

LUF 6283 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Carbonsäuregruppe kann oxidiert werden, um entsprechende Derivate zu bilden.

    Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.

    Substitution: Die Butylgruppe kann unter geeigneten Bedingungen Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

LUF 6283 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

LUF 6283 entfaltet seine Wirkung, indem es als partieller Agonist des Hydroxycarbonsäurerezeptors 2 (HCA2) wirkt. Dieser Rezeptor ist an der Regulierung des Lipidstoffwechsels beteiligt. Durch die Bindung an HCA2 stimuliert LUF 6283 den Rezeptor, was zu einer Verringerung der hepatischen VLDL-Produktion und einer anschließenden Senkung der Plasmaspiegel von VLDL-Triglyceriden führt . Die beteiligten molekularen Ziele und Wege umfassen die Aktivierung der Signaltransduktion durch G-Protein-gekoppelte Rezeptoren und nachgeschaltete Wirkungen auf den Lipidstoffwechsel .

Wissenschaftliche Forschungsanwendungen

Lipid Metabolism

Research indicates that LUF 6283 can effectively lower plasma VLDL-triglyceride levels. In studies conducted on normolipidemic C57BL/6 mice, administration at a dosage of 400 mg/kg orally for four weeks resulted in a significant decrease in apolipoprotein B expression, suggesting its potential utility in managing dyslipidemia .

Anticancer Properties

The pyrazole scaffold has been explored for anticancer activities. Compounds similar to LUF 6283 have demonstrated efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance cytotoxicity and induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

A comparison with other compounds targeting HCA2 reveals that:

CompoundActivity TypeIC50/EC50 Value
NiacinLipid ModulationCauses flushing
4-bromo-5-butyl-1H-pyrazoleAnticancerVaries by modification
LUF 6283Lipid ModulationKi=0.55μMK_i=0.55\,\mu M

This table highlights LUF 6283's unique profile as a lipid-modulating agent with fewer side effects compared to traditional therapies.

Study on Lipid Lowering Effects

In one notable study, researchers evaluated LUF 6283's effects on lipid profiles and found it successfully lowered triglyceride levels without causing cutaneous flushing, a common side effect associated with traditional HCA agonists like niacin. This positions LUF 6283 as a promising candidate for developing safer lipid-modulating therapies .

Antitumor Activity Assessment

Another investigation assessed the antitumor effects of pyrazole derivatives on various cancer cell lines. Compounds similar to LUF 6283 displayed significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM , demonstrating their potential for further development as anticancer agents .

Vergleich Mit ähnlichen Verbindungen

LUF 6283 kann mit anderen Verbindungen verglichen werden, die den Hydroxycarbonsäurerezeptor 2 (HCA2) anvisieren, wie z. B. Niacin und andere Pyrazolderivate. Im Gegensatz zu Niacin verursacht LUF 6283 nicht die unerwünschte Hautrötung als Nebenwirkung, was es zu einem attraktiveren Kandidaten für therapeutische Anwendungen macht . Ähnliche Verbindungen umfassen:

LUF 6283 zeichnet sich durch sein spezifisches Aktivitätsprofil und seine reduzierten Nebenwirkungen im Vergleich zu anderen HCA2-Agonisten aus .

Vorbereitungsmethoden

Die Synthese von LUF 6283 beinhaltet die Bildung des Pyrazolrings, gefolgt von der Einführung der Butylgruppe und der Carbonsäurefunktionalität. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der Literatur nicht leicht zugänglich. Allgemeine Methoden zur Synthese von Pyrazolderivaten umfassen typischerweise die Cyclisierung von Hydrazinen mit 1,3-Diketonen oder deren Äquivalenten

Biologische Aktivität

5-Butyl-1H-pyrazole-3-carboxylic acid, also known as LUF 6283, has garnered attention for its significant biological activities, particularly as a partial agonist for the hydroxycarboxylic acid receptor 2 (HCA2). This article delves into its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

This compound can be characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.1 g/mol
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Rotatable Bonds4
SMILESCCCCc1cc(n[nH]1)C(=O)O

These properties contribute to its interaction with biological targets and its pharmacological profile.

This compound primarily functions as a partial agonist at the HCA2 receptor. This receptor is involved in lipid metabolism and has been shown to lower plasma very-low-density lipoprotein (VLDL)-triglyceride levels by modulating hepatic VLDL production. The compound exhibits a binding affinity with a KiK_i value of 0.55 μM , indicating its potency in activating the receptor without the side effects typically associated with full agonists, such as flushing .

Lipid Modulation

Research indicates that LUF 6283 effectively reduces VLDL-triglyceride levels in normolipidemic C57BL/6 mice. In a study where it was administered at a dosage of 400 mg/kg orally for four weeks, it significantly decreased the expression of apolipoprotein B (APOB), suggesting its potential in managing dyslipidemia .

Anticancer Properties

The pyrazole scaffold, including derivatives like this compound, has been explored for anticancer activities. Compounds within this class have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The structure-activity relationship (SAR) studies reveal that modifications to the pyrazole ring can enhance cytotoxicity and induce apoptosis in cancer cells.

Study on Lipid Lowering Effects

In one notable study, researchers evaluated the effects of LUF 6283 on lipid profiles and found that it successfully lowered triglyceride levels without causing cutaneous flushing, a common side effect associated with traditional HCA agonists like niacin . This positions LUF 6283 as a promising candidate for developing safer lipid-modulating therapies.

Antitumor Activity Assessment

Another investigation assessed the antitumor effects of pyrazole derivatives on various cancer cell lines. Compounds similar to LUF 6283 displayed significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM , demonstrating their potential for further development as anticancer agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other pyrazole derivatives:

CompoundActivity TypeIC50/EC50 Value
4-bromo-5-butyl-1H-pyrazoleAnticancerVaries by modification
4-bromo-5-methyl-1H-pyrazoleAntimicrobialVaries
LUF 6283Lipid ModulationKi = 0.55 μM

Eigenschaften

IUPAC Name

5-butyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTXSGLJNBAMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288719
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92933-48-7
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92933-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Butyl-1H-pyrazol-3-carboxylic acid ethyl ester (24 g, 122 mmol) and 1M NaOH solution (305 ml, 306 mmol) were dissolved in 1,4-dioxan (300 ml), the reaction was heated to 55° C. under nitrogen and stirred for 2 hours. The reaction mixture was cooled, adjusted to pH 2 using concentrated hydrochloric acid and the solvent was removed under reduced pressure. The residual solid was dissolved in ethyl acetate (300 ml) and washed with water (300 ml). The aqueous phase was removed, extracted with ethyl acetate (300 ml) and the combined organic extracts were dried over MgSO4. The solvent was removed under reduced pressure and the residue was azeotroped with dichloromethane (2×50 ml) to give 5-butyl-1H-pyrazol-3-carboxylic acid (22.6 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=12.50-13.00 (2H, brs), 6.41 (1H, s), 2.47-2.57 (2H, t), 1.46-1.56 (2H, quin), 1.19-1.29 (2H, sext), 1.15-1.19 (3H, t) ppm. LRMS (electrospray): m/z [M−H]+ 167. Anal. Found C, 57.01; H, 7.23; N, 16.50. C8H12N2O2 requires C, 57.13; H, 7.19; N, 16.66%.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
305 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Butyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Butyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-Butyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-Butyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
5-Butyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
5-Butyl-1H-pyrazole-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.